1-甲基-1,2,3,4-四氢喹啉-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

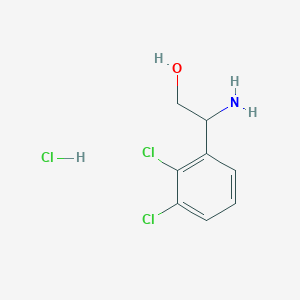

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

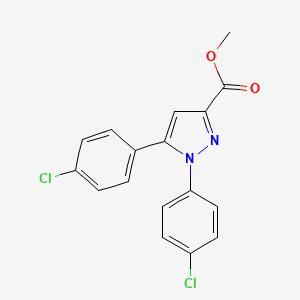

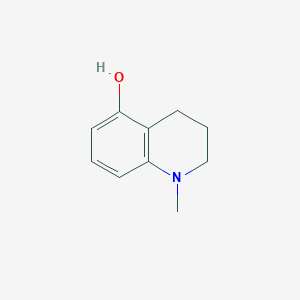

The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol is C10H13NO . The InChI code is 1S/C10H13NO/c1-7-5-6-8-9 (11-7)3-2-4-10 (8)12/h2-4,7,11-12H,5-6H2,1H3 .Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of cell death.Physical And Chemical Properties Analysis

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol has a molecular weight of 163.22 . It is a powder with a melting point of 118-120°C .科学研究应用

合成和表征

1-甲基-1,2,3,4-四氢喹啉-5-醇在二价过渡金属配合物的合成中用作新型配体。这些配合物已被合成并研究其物理化学性质、热稳定性和对各种细菌菌株和真菌的抗菌活性,展示了该化合物在材料科学和抗菌研究中的相关性 (Patel & Patel, 2017)。

治疗潜力

四氢异喹啉,包括 1-甲基-1,2,3,4-四氢喹啉-5-醇衍生物,被认为是药物发现中的特权支架。它们已被探索用于治疗癌症和疟疾等疾病的治疗潜力,并用于解决中枢神经系统疾病、心血管疾病和代谢疾病。它们在抗癌药物发现中的作用,由 FDA 批准某些衍生物,突出了它们在药物研究中的重要性 (Singh & Shah, 2017)。

抗氧化活性

1-甲基-1,2,3,4-四氢喹啉-5-醇衍生物的抗氧化特性已被评估,证明其活性高于其他四氢喹啉。这表明在开发新的抗氧化剂以保护材料和生物系统免受氧化应激方面具有潜在应用 (Nishiyama et al., 2003)。

催化和合成应用

1-甲基-1,2,3,4-四氢喹啉-5-醇及其衍生物已在催化过程中找到应用,包括水中的喹啉不对称转移氢化。这展示了它们在合成光学纯化合物的效用,这在制药行业中至关重要 (Wang et al., 2009)。

抗菌和抗真菌活性

1-甲基-1,2,3,4-四氢喹啉-5-醇的某些衍生物已被发现对细菌和真菌具有显着的生物活性。这包括从具有高抗菌潜力的培养物中分离出的新型天然产物,这可能导致开发新的抗生素化合物 (Asolkar et al., 2004)。

神经保护特性

研究表明 1-甲基-1,2,3,4-四氢异喹啉及其羟基化衍生物具有神经保护活性,可能为帕金森病等神经退行性疾病提供治疗途径。这些研究突出了该化合物调节神经毒性的能力,并表明在开发治疗神经系统疾病方面发挥作用 (Okuda et al., 2003)。

作用机制

The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) . Inhibition of MAO by 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol causes elevation of serotonin in the rat striatum . It has also been shown to inhibit the MAO-dependent oxidation of dopamine and shift its catabolism towards Catechol .

安全和危害

The safety information for 1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol includes hazard statements H302, H315, H319, H335, H412 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

属性

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6,12H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOBLZUGGGTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroquinolin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)

![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)

![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)

![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)

![Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride](/img/structure/B2804549.png)